4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
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Overview
Description
4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate is an organic compound with the molecular formula C32H38O6 and a molecular weight of 518.656 g/mol This compound is known for its unique structure, which includes two hexyloxy groups attached to benzoyl and benzoate moieties
Preparation Methods
The synthesis of 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate typically involves esterification reactions. One common method includes the reaction of 4-(hexyloxy)benzoic acid with 4-(hexyloxy)phenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or benzoate moieties, where nucleophiles replace the hexyloxy groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate varies depending on its application. For example, in photolithography, the compound undergoes a photoreaction when exposed to UV light, leading to the formation of crosslinked polymers. In enzyme activity monitoring, it acts as a fluorescent probe that binds to the enzyme, causing a change in fluorescence intensity. The molecular targets and pathways involved are specific to the application and the nature of the interaction with other molecules.
Comparison with Similar Compounds
Similar compounds to 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate include:
4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate: This compound has longer alkyl chains, which can affect its solubility and melting point.
4-{[4-(Heptyloxy)benzoyl]oxy}phenyl 4-(heptyloxy)benzoate: This compound has slightly shorter alkyl chains, which can influence its physical properties and reactivity.
4-{[4-(Dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate: This compound has even longer alkyl chains, which can further impact its chemical behavior and applications.
The uniqueness of this compound lies in its balanced alkyl chain length, which provides an optimal combination of solubility, stability, and reactivity for various applications.
Properties
Molecular Formula |
C32H38O6 |
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Molecular Weight |
518.6 g/mol |
IUPAC Name |
[4-(4-hexoxybenzoyl)oxyphenyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C32H38O6/c1-3-5-7-9-23-35-27-15-11-25(12-16-27)31(33)37-29-19-21-30(22-20-29)38-32(34)26-13-17-28(18-14-26)36-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3 |
InChI Key |
CDLNMRPGGPTJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCC |
Origin of Product |
United States |
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